![molecular formula C18H16FNO3 B2357951 (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide CAS No. 882081-77-8](/img/structure/B2357951.png)
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide
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Description
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H16FNO3 and its molecular weight is 313.328. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Enzyme Inhibition Studies
Antibacterial and Lipoxygenase Inhibition : Compounds related to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide show potential in antibacterial and lipoxygenase inhibition studies. For example, some synthesized sulfonamides with a benzodioxin ring demonstrated suitable antibacterial potential and inhibited lipoxygenase, indicating possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been investigated as potent antibacterial agents and moderate enzyme inhibitors. This research opens pathways for the development of new antibacterial drugs and treatments for diseases related to enzyme dysfunction (Abbasi et al., 2017).
α-Glucosidase and Acetylcholinesterase Inhibitors : Research on various sulfonamides containing benzodioxane and acetamide moieties, including those similar to this compound, has revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings are significant for developing treatments for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Pharmacological Evaluation
Melatonin Receptor Ligands : A study on the binding affinity and intrinsic activity of compounds related to this compound at melatonin receptors suggests their potential in treating sleep-related disorders and possibly other conditions influenced by melatonin receptors (Mesangeau et al., 2011).
Anti-HIV-1 and CDK2 Inhibitors : Fluorine-substituted compounds, including those structurally similar to the mentioned compound, have shown significant activity as anti-HIV-1 and CDK2 inhibitors. This research is vital for developing new treatments for HIV and certain types of cancer (Makki et al., 2014).
Chemical Synthesis and Applications
Synthesis of Heterocyclic Compounds : The compound's structure has been utilized in the synthesis of various heterocyclic compounds, indicating its utility in developing new chemical entities for diverse applications, including pharmaceuticals and agrochemicals (Danilyuk et al., 2016).
Bacterial Biofilm Inhibition : Certain derivatives of this compound have been found to inhibit bacterial biofilms, indicating their potential in addressing bacterial resistance and infection control (Abbasi et al., 2020).
properties
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-12-2-5-14(11-15(12)19)20-18(21)7-4-13-3-6-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3,(H,20,21)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFZSCQULPTABK-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCCO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCCO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.